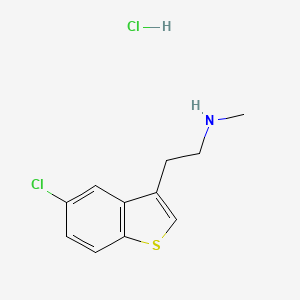
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. The Paal–Knorr reaction, for example, is known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Chemical Reactions Analysis
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, sulfur, and α-cyano esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Gewald reaction produces aminothiophene derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . Additionally, thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to act as voltage-gated sodium channel blockers, which can affect the transmission of nerve impulses . This property makes them useful in the development of anesthetics and other therapeutic agents.
Comparison with Similar Compounds
5-Chloro-N-methylbenzo(b)thiophene-3-ethylamine hydrochloride can be compared with other thiophene derivatives such as 5-Chloro-3-methylbenzo(b)thiophene and 5-Methylbenzo(b)thiophene . These compounds share similar chemical structures but differ in their specific substituents and properties. The unique combination of chlorine and ethylamine groups in this compound contributes to its distinct biological activities and research applications.
Properties
CAS No. |
23799-83-9 |
|---|---|
Molecular Formula |
C11H13Cl2NS |
Molecular Weight |
262.2 g/mol |
IUPAC Name |
2-(5-chloro-1-benzothiophen-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H12ClNS.ClH/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11;/h2-3,6-7,13H,4-5H2,1H3;1H |
InChI Key |
YTCSHTNTWGMINF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CSC2=C1C=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















